molecular formula C12H14N2O6S B1386291 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid CAS No. 93001-20-8

1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1386291
CAS No.: 93001-20-8
M. Wt: 314.32 g/mol
InChI Key: CVQBYXIPWRZGJO-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a methylsulfonyl and nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonation to add the methylsulfonyl group. The pyrrolidine ring is then constructed through cyclization reactions, often involving amine precursors and carboxylic acid derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electroph

Properties

IUPAC Name

1-(4-methylsulfonyl-2-nitrophenyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c1-21(19,20)8-4-5-9(11(7-8)14(17)18)13-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQBYXIPWRZGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656046
Record name 1-[4-(Methanesulfonyl)-2-nitrophenyl]proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93001-20-8
Record name 1-[4-(Methanesulfonyl)-2-nitrophenyl]proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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